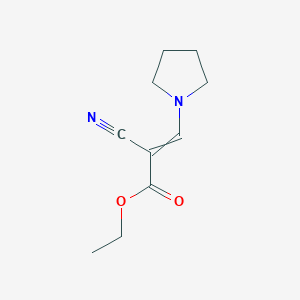
Ethyl pyrrolidino-methylenecyanoacetate
Cat. No. B8341109
M. Wt: 194.23 g/mol
InChI Key: QLAYEEDSEHPARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05241099
Procedure details


Analogously to Example 1, 27.6 g of 95.5% pure dipyrroli-dino-formamidinium methylsulphate were reacted with 11.4 g of ethyl cyanoacetate and 4.0 g of NaOH powder in 140 ml of toluene. After work-up, 95.5% of ethyl pyrrolidino-methylenecyanoacetate were obtained.
Name
dipyrroli-dino-formamidinium methylsulphate
Quantity
27.6 g
Type
reactant
Reaction Step One




Yield
95.5%
Identifiers


|
REACTION_CXSMILES
|
COS([O-])(=O)=O.N1([NH+]=[C:13]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)N)CCCC1.[C:20]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])#[N:21].[OH-].[Na+]>C1(C)C=CC=CC=1>[N:15]1([CH:13]=[C:22]([C:20]#[N:21])[C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:16][CH2:17][CH2:18][CH2:19]1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
dipyrroli-dino-formamidinium methylsulphate
|
|
Quantity
|
27.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)[O-].N1(CCCC1)[NH+]=C(N)N1CCCC1
|
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C=C(C(=O)OCC)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
